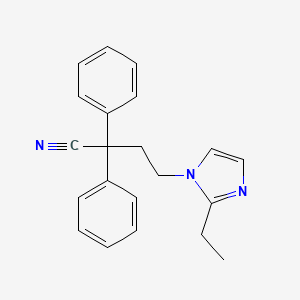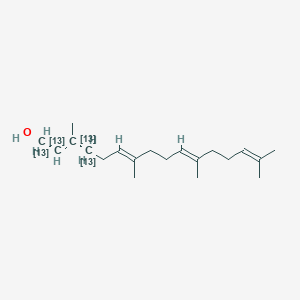
Geranylgeraniol-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geranylgeraniol-13C4 is a labeled analog of geranylgeraniol, a diterpenoid alcohol. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which allows for detailed tracking and analysis in metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Geranylgeraniol-13C4 typically involves the incorporation of carbon-13 isotopes into the geranylgeraniol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the isoprenoid biosynthetic pathway. One common method involves the use of labeled acetoacetate dianion for stereoselective isoprenoid chain extension .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as extraction, purification, and quality control to meet the standards required for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
Geranylgeraniol-13C4 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert geranylgeraniol to other related compounds, such as geranylgeranyl acetate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
Major products formed from these reactions include geranylgeranyl pyrophosphate, geranylgeranyl acetate, and other modified isoprenoid compounds. These products are valuable intermediates in the synthesis of vitamins, hormones, and other biologically active molecules .
Applications De Recherche Scientifique
Geranylgeraniol-13C4 has a wide range of scientific research applications, including:
Mécanisme D'action
Geranylgeraniol-13C4 exerts its effects through several molecular targets and pathways. One key mechanism involves the activation of adenylate cyclase via cAMP/PKA signaling, which enhances the production of testosterone and progesterone in testis-derived cells . This pathway is crucial for regulating various physiological processes, including steroidogenesis and hormone production.
Comparaison Avec Des Composés Similaires
Geranylgeraniol-13C4 can be compared with other similar compounds, such as:
Geranylgeranyl pyrophosphate: A direct derivative of geranylgeraniol involved in the biosynthesis of various diterpenes and vitamins.
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies, providing valuable insights into metabolic pathways and molecular mechanisms.
Propriétés
Formule moléculaire |
C20H34O |
|---|---|
Poids moléculaire |
294.45 g/mol |
Nom IUPAC |
(2E,6E,10E)-3,7,11,15-tetramethyl(1,2,3,4-13C4)hexadeca-2,6,10,14-tetraen-1-ol |
InChI |
InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+/i14+1,15+1,16+1,20+1 |
Clé InChI |
OJISWRZIEWCUBN-HYZWDYFKSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/C[13CH2]/[13C](=[13CH]/[13CH2]O)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)


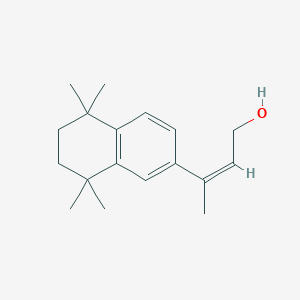
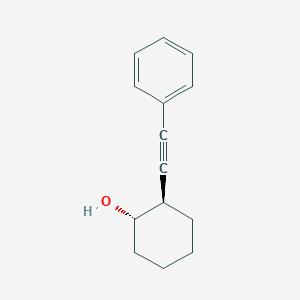
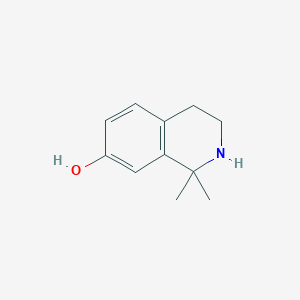
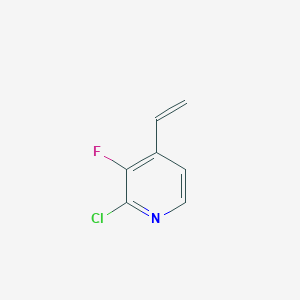
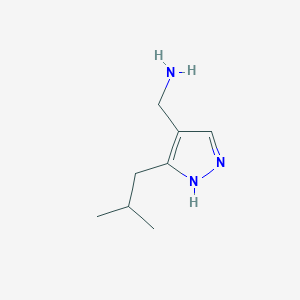
![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)

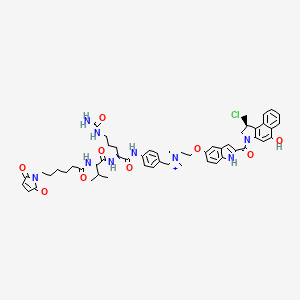

![Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13434774.png)
